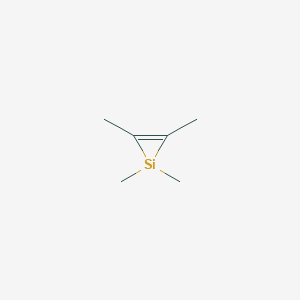
1,1,2,3-Tetramethyl-1H-silirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3-Tetramethyl-1H-silirene is a unique organosilicon compound characterized by its four methyl groups attached to a three-membered silicon-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,3-Tetramethyl-1H-silirene typically involves the reaction of silicon-based precursors with methylating agents under controlled conditions. One common method includes the reaction of a silicon halide with a methylating agent such as methyl lithium or methyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using silicon tetrachloride and methylating agents in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,3-Tetramethyl-1H-silirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl groups in this compound can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silirene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,1,2,3-Tetramethyl-1H-silirene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its unique ring strain and reactivity.
Medicine: Investigated for its potential use in medical imaging and as a component in silicone-based medical devices.
Industry: Used in the production of high-performance materials, including silicone elastomers and resins.
Wirkmechanismus
The mechanism of action of 1,1,2,3-Tetramethyl-1H-silirene involves its interaction with various molecular targets through its reactive silicon center. The compound can form stable complexes with metals and other elements, facilitating catalytic processes. The ring strain in the silirene ring also contributes to its reactivity, making it a useful intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Tetramethylsilane: A simpler silicon compound with four methyl groups attached to a silicon atom.
Trimethylsilyl derivatives: Compounds with three methyl groups attached to a silicon atom and one functional group.
Silacyclopropane: A three-membered silicon-containing ring with different substituents.
Uniqueness: 1,1,2,3-Tetramethyl-1H-silirene is unique due to its specific arrangement of methyl groups and the presence of a highly strained three-membered ring. This structure imparts distinct reactivity and properties compared to other organosilicon compounds.
Eigenschaften
CAS-Nummer |
60323-47-9 |
|---|---|
Molekularformel |
C6H12Si |
Molekulargewicht |
112.24 g/mol |
IUPAC-Name |
1,1,2,3-tetramethylsilirene |
InChI |
InChI=1S/C6H12Si/c1-5-6(2)7(5,3)4/h1-4H3 |
InChI-Schlüssel |
VWVTVZXPFIAYRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([Si]1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


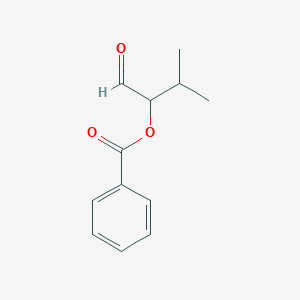
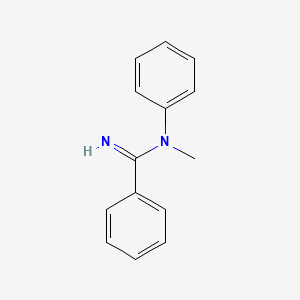
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)

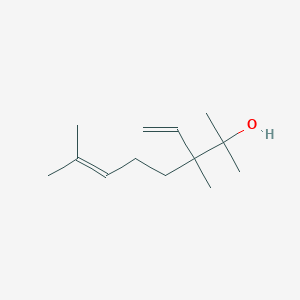
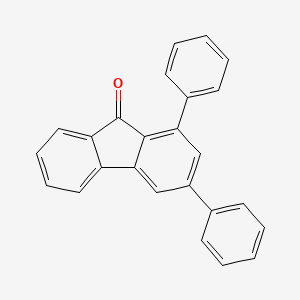

![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)


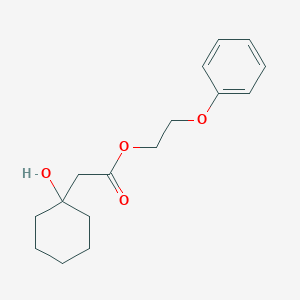
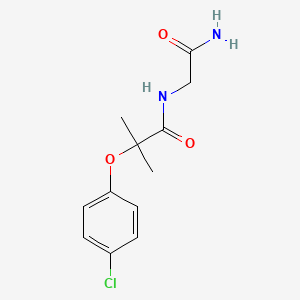
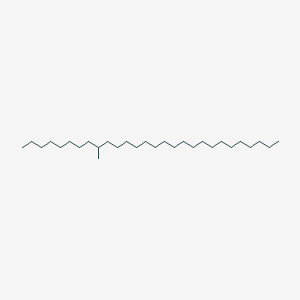
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)
